BENGHE Foundational & Exploratory

Check Availability & Pricing

The chemical structure and properties of UMM-
766.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: UMM-766
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Anti-Orthopoxvirus Activity
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Introduction

UMM-766 is a novel nucleoside analog identified as a potent and broad-spectrum inhibitor of
orthopoxviruses, a genus of viruses that includes the causative agents of smallpox (variola
virus), monkeypox, and vaccinia virus[1][2]. The recent global monkeypox outbreak has
underscored the continued public health threat posed by orthopoxviruses and the need for
effective medical countermeasures[2][3]. While approved treatments exist, the potential for
drug-resistant strains to emerge necessitates the development of new therapeutics with distinct
mechanisms of action[1][4]. UMM-766 has demonstrated significant efficacy in both in vitro and
in vivo models, positioning it as a promising candidate for further development[1][5]. This
technical guide provides a comprehensive overview of the chemical structure, properties, and
experimental evaluation of UMM-766.

Chemical Structure and Properties

UMM-766 is chemically known as 7-fluoro-7-deaza-2'-C-methyladenosine[1][6]. As a
nucleoside analog, its structure is designed to interfere with viral replication processes.
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Chemical Structure:

Caption: Chemical structure of UMM-766.

Mechanism of Action

UMM-766 functions as a DNA-dependent RNA polymerase (DdRp) inhibitor[7][8]. As a
nucleoside analog, it is likely metabolized within the host cell to its active triphosphate form.
This active form can then be incorporated into the growing viral RNA chain during transcription,
leading to premature chain termination and the inhibition of viral replication[7]. This mechanism
of action is distinct from some other anti-poxvirus drugs, which may target DNA polymerase,
highlighting its potential to be effective against strains resistant to other treatments[4].
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Caption: Proposed mechanism of action for UMM-766.
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In Vitro Efficacy

UMM-766 has demonstrated potent antiviral activity against a range of orthopoxviruses in
various cell lines. The 50% effective concentration (EC50) values are summarized below.

Selectivity

Virus Cell Line EC50 (pM) Reference
Index (SI)

Vaccinia Virus

RAW264.7 <1 >110 [4]
(VACV)
Vaccinia Virus

MRC-5 <1 >3.7 [4]
(VACV)
Rabbitpox Virus RAW?264.7 <1 - [4]
Cowpox Virus

RAW264.7 2.17 - [4]
(CPXV)
Cowpox Virus

MRC-5 8.09 - [4]

(CPXV)

Note: The selectivity index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the
EC50, indicating the therapeutic window of the compound. A higher Sl value suggests greater
selectivity for viral targets over host cells.

In Vivo Studies

The efficacy of UMM-766 has been evaluated in a murine model of orthopoxvirus infection.

Tolerability and Dosing

In BALB/c mice, UMM-766 was well-tolerated at oral doses of 1, 3, and 10 mg/kg administered
once daily for 7 days[4][8]. These findings are consistent with previous tolerability studies in
rats and dogs, where 10 mg/kg was the highest tolerated dose[4].

Efficacy in a Vaccinia Virus Challenge Model

In a lethal and semi-lethal intranasal vaccinia virus (VACV) challenge model in BALB/c mice,
post-exposure treatment with UMM-766 resulted in a dose-dependent increase in survival[1][4].

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://www.researchgate.net/figure/of-histopathology-for-UMM-766-treated-or-vehicle-control-mice-exposed-to-vaccinia-virus_fig3_378439064
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://www.researchgate.net/publication/378439064_Orally_available_nucleoside_analog_UMM-766_provides_protection_in_a_murine_model_of_orthopox_disease
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8545543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

The 10 mg/kg dose provided significant protection against disease, reduced viral load, and

minimized lesions in the lungs and nasal cavity[1][3][8].

Outcome in VACV-infected

Dose (mg/kg) . Reference
mice
Significant improvement in

10 survival and reduction in [8]
respiratory damage
Greatly reduced lesions in the

10 _ [1]
lung and nasal cavity
Dose-dependent increase in

1,3,10 [4]

survival

Experimental Protocols
High-Throughput Screening Assay

A high-throughput, high-content image-based phenotypic assay was utilized to screen a panel

of small molecules from the Merck proprietary collection to identify inhibitors of

orthopoxviruses[1][4].
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Caption: High-throughput screening workflow.
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Methodology:

o Cell Plating: Host cells susceptible to orthopoxvirus infection (e.g., Vero 76 cells) are plated
in multi-well plates.

o Compound Addition: Test compounds, including UMM-766, are added to the wells.

« Viral Infection: Cells are infected with an orthopoxvirus, such as vaccinia virus (Western
Reserve strain)[1].

 Incubation: Plates are incubated to allow for viral replication.

» Staining: Cells are fixed and stained with fluorescent dyes to visualize cell nuclei and viral
proteins.

e Imaging: Plates are imaged using a high-content imaging system.

e Analysis: Automated image analysis software is used to quantify the extent of viral infection
in the presence of each compound.

 Hit Identification: Compounds that significantly reduce viral infection without causing
cytotoxicity are identified as hits.

In Vivo Efficacy Murine Model

Animal Model: BALB/c mice[4].
Challenge Virus: Vaccinia virus (VACV), administered via intranasal instillation[4].

Treatment: UMM-766 administered orally at doses of 1, 3, and 10 mg/kg for 7 days, starting
one day post-infection[1].

Endpoints:
e Survival rate[4].
e Changes in body weight[4].

 Viral load in tissues[1].
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+ Histopathological analysis of tissues, including lung and nasal cavity, to assess lesions[1][8].
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Caption: In vivo efficacy experimental workflow.

Synthesis
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The synthesis of UMM-766 has been previously described[1][4]. While the detailed protocol is
not provided in the primary efficacy publications, it is noted as a key enabling step for the
biological evaluation of the compound.

Conclusion

UMM-766 is a promising orally bioavailable nucleoside analog with potent and broad-spectrum
activity against orthopoxviruses. Its distinct mechanism of action as a DNA-dependent RNA
polymerase inhibitor makes it a valuable candidate for further development, particularly in the
context of potential resistance to existing antiviral therapies. The robust in vivo efficacy
demonstrated in a murine model provides a strong rationale for continued investigation of
UMM-766 as a potential therapeutic for human orthopoxvirus infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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